6-Amino-3-bromopicolinaldehyde 6-Amino-3-bromopicolinaldehyde
Brand Name: Vulcanchem
CAS No.: 1227604-02-5
VCID: VC8221151
InChI: InChI=1S/C6H5BrN2O/c7-4-1-2-6(8)9-5(4)3-10/h1-3H,(H2,8,9)
SMILES: C1=CC(=NC(=C1Br)C=O)N
Molecular Formula: C6H5BrN2O
Molecular Weight: 201.02 g/mol

6-Amino-3-bromopicolinaldehyde

CAS No.: 1227604-02-5

Cat. No.: VC8221151

Molecular Formula: C6H5BrN2O

Molecular Weight: 201.02 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-3-bromopicolinaldehyde - 1227604-02-5

Specification

CAS No. 1227604-02-5
Molecular Formula C6H5BrN2O
Molecular Weight 201.02 g/mol
IUPAC Name 6-amino-3-bromopyridine-2-carbaldehyde
Standard InChI InChI=1S/C6H5BrN2O/c7-4-1-2-6(8)9-5(4)3-10/h1-3H,(H2,8,9)
Standard InChI Key SWMJJCHXWSPHBV-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1Br)C=O)N
Canonical SMILES C1=CC(=NC(=C1Br)C=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Amino-3-bromopicolinaldehyde features a pyridine ring substituted at the 3-position with a bromine atom, at the 6-position with an amino group (NH2-\text{NH}_2), and at the 2-position with an aldehyde group (CHO-\text{CHO}). This arrangement confers distinct electronic and steric properties, influencing its reactivity in nucleophilic and electrophilic reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H5BrN2O\text{C}_6\text{H}_5\text{BrN}_2\text{O}
Molecular Weight201.02 g/mol
Exact Mass199.959 Da
LogP (Partition Coefficient)1.17
Topological Polar Surface Area56.71 Ų

The compound’s moderate LogP value suggests balanced lipophilicity, making it suitable for intermediate roles in drug synthesis . Its polar surface area, influenced by the amino and aldehyde groups, enhances solubility in polar solvents like water or ethanol.

Synthesis and Production Strategies

Halogenation and Formylation Pathways

Industrial synthesis typically involves sequential halogenation and formylation of pyridine derivatives. A common route begins with the bromination of picolinaldehyde using agents such as N\text{N}-bromosuccinimide (NBS) under catalytic conditions. Subsequent formylation introduces the aldehyde group, often employing Vilsmeier-Haack or Duff reactions to achieve regioselectivity.

Industrial-Scale Optimization

Large-scale production leverages continuous flow reactors to enhance yield and purity. Automated systems ensure precise control over reaction parameters, such as temperature and stoichiometry, minimizing byproducts. Post-synthesis purification methods, including column chromatography or recrystallization, are critical for obtaining pharmaceutical-grade material.

Applications in Chemical and Pharmaceutical Research

Organic Synthesis Building Block

The compound serves as a versatile intermediate in constructing heterocyclic frameworks. For example, its aldehyde group participates in condensation reactions to form Schiff bases, while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). These transformations are pivotal in synthesizing ligands for catalytic systems or fluorescent probes.

Pharmaceutical Precursor

6-Amino-3-bromopicolinaldehyde is a key precursor in developing kinase inhibitors and antimicrobial agents. Its amino group enables hydrogen bonding with biological targets, while the bromine atom enhances binding affinity through hydrophobic interactions. Derivatives of this compound are under investigation for their potential in targeting cancer-related proteins.

Comparative Analysis with Related Compounds

Table 2: Comparative Properties of Pyridine Derivatives

CompoundMolecular FormulaFunctional GroupsKey Applications
6-Amino-3-bromopicolinaldehydeC6H5BrN2O\text{C}_6\text{H}_5\text{BrN}_2\text{O}-NH2_2, -Br, -CHODrug synthesis, ligands
6-Bromopyridin-3-amineC5H5BrN2\text{C}_5\text{H}_5\text{BrN}_2-NH2_2, -BrAgrochemicals, dyes

Future Research Directions

Expanding Synthetic Utility

Future studies could explore enantioselective modifications to produce chiral derivatives for asymmetric catalysis. Additionally, computational modeling may optimize reaction conditions for greener synthesis routes, reducing reliance on hazardous reagents.

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